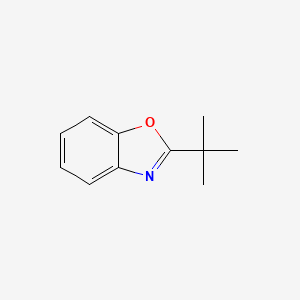

2-Tert-butyl-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-tert-butyl-1,3-benzoxazole involves various methods. One common approach is the reaction between 2-aminophenol and an aldehyde (such as formaldehyde or acetaldehyde) in a suitable solvent (e.g., methyl cyanide or DMSO). Potassium carbonate (K₂CO₃ ) serves as the base, and tert-butyl-hydroperoxide (TBHP) acts as the oxidant. The reaction can be further enhanced by exposure to radiation (e.g., blue LED) under an inert atmosphere (argon) .

Molecular Structure Analysis

The molecular structure of 2-tert-butyl-1,3-benzoxazole consists of a benzene ring fused with an oxazole ring. The tert-butyl group is attached to the benzene ring, leading to a three-dimensional arrangement. The compound’s molecular weight is approximately 175.23 g/mol .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Green Synthesis

An innovative electrochemical method was developed for synthesizing some benzoxazole derivatives, including those related to 2-Tert-butyl-1,3-benzoxazole, through the oxidation of 3,5-di-tert-butylcatechol in the presence of benzylamines. This process is catalyst-free, operates under mild conditions, and avoids toxic reagents, highlighting an environmentally friendly approach to producing benzoxazole derivatives with high yields (Salehzadeh, Nematollahi, & Hesari, 2013).

Organic Synthesis

A metal-free route for the oxidative amination of benzoxazole by activating C-H bonds with secondary or primary amines, using catalytic iodine in aqueous tert-butyl hydroperoxide, has been developed. This method efficiently forms C-N bonds, yielding aminated benzoxazole derivatives under environmentally benign conditions (Lamani & Prabhu, 2011).

Medicinal Chemistry

The anti-inflammatory potential of 2-(2-arylphenyl)benzoxazole derivatives was identified, marking these compounds as new and selective ligands for the cyclooxygenase-2 (COX-2) enzyme. This discovery opens up possibilities for developing novel anti-inflammatory drugs with improved selectivity and efficacy (Seth et al., 2014).

Antimicrobial Activity

A series of novel benzoxazole derivatives, designed as structural bioisosteres of nucleotides, demonstrated significant antimicrobial activity. This research underscores the potential of benzoxazole scaffolds in the development of new antimicrobial agents, highlighting the versatility of 2-Tert-butyl-1,3-benzoxazole derivatives in therapeutic applications (Erol et al., 2020).

Material Science

The study on the photophysical properties of Os(II) diimine complexes, including those with benzoxazole ligands, indicates potential applications in organic light emitting diodes (OLEDs) and other photoluminescent materials. The research demonstrates the role of benzoxazole derivatives in enhancing the luminescent efficiency of these complexes, suggesting their use in developing advanced luminescent materials (Chen et al., 2005).

Eigenschaften

IUPAC Name |

2-tert-butyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORNPTDHRCBFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-1,3-benzoxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B2585537.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2585539.png)

![Methyl 2-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2585540.png)

![4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2585543.png)

![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2585545.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2585546.png)

![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2585548.png)